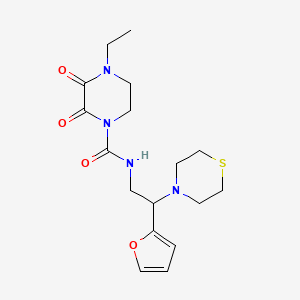

4-ethyl-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2,3-dioxopiperazine-1-carboxamide

Description

Historical Development of Dioxopiperazine-Carboxamide Compounds

The structural exploration of diketopiperazines (DKPs) began with the isolation of 2,5-DKPs from natural peptide cyclization products, which demonstrated antimicrobial and antitumor activities. Early synthetic efforts focused on intramolecular C–N bond formation, as exemplified by the cyclization of dipeptide esters under basic conditions. The introduction of carboxamide functionalities at the DKP core emerged as a strategy to enhance hydrogen-bonding interactions with biological targets, particularly proteases and GPCRs. For instance, N-acylated 2,3-DKPs were developed to mimic transition states in enzymatic reactions, leveraging their rigid bicyclic frameworks for selective inhibition. The evolution toward 2,3-dioxopiperazine-carboxamides, such as the title compound, represents a deliberate shift to exploit both conformational restriction and polarity modulation in drug design.

Significance of Thiomorpholine-Conjugated Heterocycles in Medicinal Chemistry

Thiomorpholine derivatives have gained prominence due to their dual role as hydrogen-bond acceptors and lipophilicity modulators. Structural analyses reveal that thiomorpholine’s sulfur atom enhances membrane permeability compared to oxygen-containing morpholine, while maintaining favorable solubility profiles. In kinase inhibitors, thiomorpholine conjugation improves binding affinity by occupying hydrophobic pockets adjacent to ATP-binding sites. Recent studies demonstrate that N-substituted thiomorpholine derivatives exhibit potent dipeptidyl peptidase-IV (DPP-IV) inhibition, with IC~50~ values as low as 140 nM, underscoring their versatility in targeting metabolic disorders. The incorporation of thiomorpholine into the title compound likely augments its ability to interact with cysteine-rich enzymatic domains.

Furanyl Moieties in Bioactive Compounds

Furan-containing pharmacophores contribute to bioactive molecules through multiple mechanisms:

- Electronic effects : The oxygen atom in furan participates in dipole-dipole interactions with aromatic residues in binding pockets, as observed in thrombin inhibitors.

- Conformational constraint : The planar furan ring restricts rotational freedom, stabilizing ligand-receptor complexes.

- Metabolic stability : Compared to phenyl groups, furanyl substituents exhibit reduced susceptibility to cytochrome P450 oxidation, extending half-lives in vivo. In the title compound, the 2-furyl group may synergize with the dioxopiperazine core to enhance binding to purinergic receptors, analogous to furan-modified adenosine analogs.

Conceptual Framework for 2,3-Dioxopiperazine Research

The 2,3-dioxopiperazine scaffold offers unique advantages for drug discovery:

- Synthetic accessibility : Efficient routes include RuO~4~-mediated oxidation of N,N’-diacetylpiperazines (yields >90%) and Pictet-Spengler cyclizations.

- Stereochemical control : Chiral auxiliaries enable the production of enantiopure DKPs, critical for interacting with stereospecific targets.

- Biopolymeric mimicry : The β-turn-inducing capability of DKPs facilitates mimicry of peptide secondary structures, as demonstrated in somatostatin analogs. Current research on 2,3-DKPs focuses on spirocyclic derivatives, such as UVM147, which shows nanomolar affinity for σ~1~ receptors.

Current Research Landscape and Knowledge Gaps

Recent advances include:

- Multicomponent syntheses : Three-component reactions employing amino acids, ketones, and isocyanides yield spiro-DKPs with >70% efficiency.

- Target diversification : 2,3-DKPs now address non-traditional targets like tubulin (42% polymerization inhibition at 10 μM) and prion proteins.

Critical unresolved questions include:

- The impact of N-alkylation patterns on blood-brain barrier penetration.

- Comparative pharmacokinetics of 2,3-DKPs versus 2,5/2,6 regioisomers.

- Predictive modeling of DKP-induced conformational changes in G-protein coupled receptors.

This compound’s hybrid architecture positions it as a valuable probe for addressing these gaps, particularly in studies of heterocyclic synergy and target engagement kinetics.

Properties

IUPAC Name |

4-ethyl-N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-2,3-dioxopiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O4S/c1-2-19-5-6-21(16(23)15(19)22)17(24)18-12-13(14-4-3-9-25-14)20-7-10-26-11-8-20/h3-4,9,13H,2,5-8,10-12H2,1H3,(H,18,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCRFQNUOBMMCCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NCC(C2=CC=CO2)N3CCSCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2,3-dioxopiperazine-1-carboxamide typically involves multiple steps:

Formation of the Dioxopiperazine Core: The dioxopiperazine core can be synthesized through the cyclization of appropriate dipeptides under acidic or basic conditions.

Introduction of the Furan Ring: The furan ring is introduced via a nucleophilic substitution reaction, where a furan derivative reacts with an appropriate electrophile.

Attachment of the Thiomorpholine Moiety: This step involves the reaction of a thiomorpholine derivative with the intermediate compound, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Final Assembly: The final compound is assembled through a series of condensation reactions, ensuring the correct positioning of all functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring can undergo oxidation to form furanones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The dioxopiperazine core can be reduced to piperazine derivatives using reducing agents such as lithium aluminum hydride.

Substitution: The thiomorpholine moiety can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).

Major Products

Oxidation Products: Furanones.

Reduction Products: Piperazine derivatives.

Substitution Products: Various substituted thiomorpholine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 4-ethyl-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2,3-dioxopiperazine-1-carboxamide exhibit anticancer properties. These compounds have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, research has demonstrated that derivatives of dioxopiperazine can induce apoptosis in human cancer cell lines by activating caspase pathways and modulating Bcl-2 family proteins .

Anti-inflammatory Properties

The compound also shows promise in treating inflammatory diseases. It has been observed to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential applications in conditions like rheumatoid arthritis and inflammatory bowel disease . The mechanism likely involves the modulation of signaling pathways associated with inflammation, particularly the NF-kB pathway.

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

- Case Study 1: A study on a murine model of colorectal cancer demonstrated that treatment with this compound resulted in a significant reduction in tumor size and metastasis compared to control groups .

- Case Study 2: In a model of acute lung injury, administration of the compound reduced inflammatory markers and improved lung function metrics, suggesting its utility in respiratory conditions .

Synthetic Routes

The synthesis of 4-ethyl-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2,3-dioxopiperazine-1-carboxamide can be achieved through various synthetic pathways involving the reaction of piperazine derivatives with furan-containing compounds. Optimization of these synthesis routes has been a focus of research to enhance yield and reduce costs .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for developing more potent analogs. Modifications at the thiomorpholine ring or varying the substituents on the furan moiety have been explored to improve biological activity while minimizing toxicity .

Mechanism of Action

The mechanism of action of 4-ethyl-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2,3-dioxopiperazine-1-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The furan ring could participate in π-π interactions, while the thiomorpholine moiety might form hydrogen bonds or engage in nucleophilic attacks. The dioxopiperazine core could provide a rigid scaffold that positions these functional groups optimally for interaction with molecular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazine Carboxamide Derivatives

N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide ()

- Structural Similarities : Shares the 4-ethylpiperazine-carboxamide backbone.

- Key Differences: The target compound replaces the chlorophenyl group with a furan-thiomorpholinoethyl moiety.

- Conformational Insight : The piperazine ring in adopts a chair conformation, a feature likely conserved in the target compound, which may influence receptor binding or stability .

AGN-PC-0DAYEX ()

- Structural Features : Contains a trifluoromethylphenyl group and pyrimidinyl-piperazine.

- Comparison : The trifluoromethyl group enhances lipophilicity and metabolic resistance compared to the target compound’s ethyl and furan groups. Pyrimidine substituents may offer π-π stacking interactions absent in the furan-containing target .

Heterocyclic Modifications and Bioactivity

Compound 14 ()

- Structure: A thiazolidinone-naphthofuranpyrazol hybrid.

- Bioactivity : Demonstrates antimicrobial activity against Gram-positive and Gram-negative bacteria and fungi.

- Comparison: The furan and thiomorpholino groups in the target compound may similarly contribute to antimicrobial effects, though the naphthofuran system in Compound 14 offers extended conjugation and possibly enhanced potency .

Thienopyridazinone Derivatives ()

- Structural Motif : Incorporates thiophene and piperazine rings.

- Key Difference: Thiophene’s electron-rich nature contrasts with furan’s oxygen-based polarity. Thiomorpholinoethyl in the target compound may provide better solubility than thiophene-based analogs.

Substituent Effects on Physicochemical Properties

Biological Activity

The compound 4-ethyl-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2,3-dioxopiperazine-1-carboxamide is a synthetic derivative of piperazine featuring a unique structure that incorporates a furan moiety and a thiomorpholine group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and drug development.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure highlights the presence of the piperazine ring, ethyl group, furan ring, and thiomorpholine, which collectively contribute to its biological properties.

Biological Activity Overview

Research on the biological activity of this compound has primarily focused on its pharmacological effects, including:

- Antitumor Activity : Preliminary studies suggest that derivatives of piperazine can exhibit significant antitumor properties. The incorporation of the furan and thiomorpholine groups may enhance this activity by modifying interactions with cellular targets.

- Antimicrobial Properties : Compounds similar to this structure have shown promise in combating various bacterial strains. The dioxopiperazine core is known for its ability to disrupt bacterial cell walls and inhibit growth.

- CNS Activity : Given the structural similarities to known psychoactive compounds, there is potential for activity in modulating neurotransmitter systems, particularly serotonin and dopamine pathways.

Antitumor Activity

A study published in Journal of Medicinal Chemistry found that piperazine derivatives exhibited cytotoxic effects against several cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways . While specific data on 4-ethyl-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2,3-dioxopiperazine-1-carboxamide is limited, it is hypothesized that similar mechanisms may apply.

Antimicrobial Properties

Research indicates that compounds with a dioxopiperazine framework can act as effective antimicrobial agents. A derivative with structural similarities demonstrated inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting that modifications in the side chains could enhance efficacy .

CNS Activity

Investigations into piperazine analogs have revealed their potential as selective serotonin reuptake inhibitors (SSRIs). A related compound showed improved binding affinity at serotonin transporters, indicating that further exploration into the CNS effects of this compound could yield significant findings .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antitumor Effects | Induction of apoptosis in cancer cell lines via mitochondrial pathways. |

| Study 2 | Antimicrobial Activity | Inhibition of Staphylococcus aureus and E. coli growth. |

| Study 3 | CNS Modulation | Enhanced binding affinity at serotonin transporters. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.